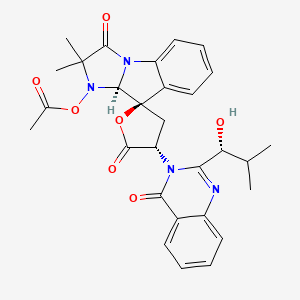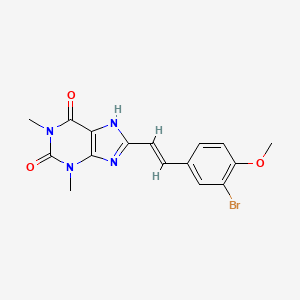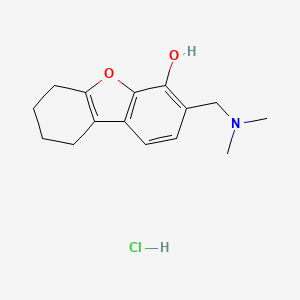
Phytosphingosine PCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytosphingosine PCA is a naturally occurring sphingoid base that is a key component of phytoceramides. It is known for its role in maintaining the skin barrier and has been widely studied for its anti-inflammatory and antimicrobial properties. This compound is also involved in the differentiation of keratinocytes and the formation of the cornified envelope, which is essential for skin hydration and protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phytosphingosine PCA can be synthesized through various chemical routes. One common method involves the use of chiral pool approaches, chiral auxiliary, and asymmetric reactions to construct the continuous stereogenic centers in the molecule . For instance, starting from D-ribo-phytosphingosine, the synthesis involves multiple steps including Sharpless dihydroxylation, epoxidation, and asymmetric aldol reactions .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast strains such as Wickerhamomyces ciferrii, which naturally produce ceramide precursors like tetraacetyl phytosphingosine . The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phytosphingosine PCA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as skincare formulations and pharmaceuticals .
Applications De Recherche Scientifique
Phytosphingosine PCA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex sphingolipids and glycosphingolipids.
Biology: this compound plays a crucial role in cell signaling and apoptosis.
Medicine: The compound is used in dermatological formulations for its anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the cosmetic industry for its skin moisturizing and barrier-enhancing properties.
Mécanisme D'action
Phytosphingosine PCA exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and reduces inflammation caused by UV-B irradiation.
Antimicrobial: The compound disrupts the cell membranes of microorganisms, inhibiting their growth.
Skin Barrier Enhancement: this compound stimulates the biosynthesis of filaggrin and other proteins involved in the formation of the cornified envelope, thereby enhancing the skin barrier function.
Comparaison Avec Des Composés Similaires
Sphingosine: Another sphingoid base that is a key component of sphingolipids. Unlike phytosphingosine PCA, sphingosine lacks the additional hydroxyl group.
Dihydrosphingosine: Similar to sphingosine but with a saturated carbon chain.
This compound stands out due to its enhanced skin barrier properties and its ability to modulate inflammatory responses, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
291520-27-9 |
|---|---|
Formule moléculaire |
C23H46N2O6 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H39NO3.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;7-4-2-1-3(6-4)5(8)9/h16-18,20-22H,2-15,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t16-,17+,18-;/m0./s1 |
Clé InChI |
CMYDLTSVAJKTPU-RXQQAGQTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.C1CC(=O)NC1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)








![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

